A Technical Guide to the Physicochemical Properties of 10-(tert-Butoxy)-10-oxodecanoic Acid
A Technical Guide to the Physicochemical Properties of 10-(tert-Butoxy)-10-oxodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(tert-Butoxy)-10-oxodecanoic acid is an aliphatic carboxylic acid that incorporates a tert-butyl ester protective group. This bifunctional molecule serves as a valuable linker and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a sterically hindered ester, allows for selective chemical modifications. The carboxylic acid moiety can readily react with amines or alcohols to form amides or esters, while the tert-butyl ester can be selectively cleaved under acidic conditions to reveal a second carboxylic acid for further functionalization.[1][2] A comprehensive understanding of its physicochemical properties is essential for its effective application in synthesis, purification, and formulation.
This guide provides a summary of the known physicochemical properties of 10-(tert-Butoxy)-10-oxodecanoic acid. Where experimental data is not publicly available, standardized protocols for their determination are presented to aid researchers in characterizing this compound in a laboratory setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 10-(tert-Butoxy)-10-oxodecanoic acid based on available data from chemical suppliers and databases. It is important to note that many physical constants for this compound have not been experimentally determined and reported in the literature.
| Property | Value | Source(s) |
| IUPAC Name | 10-(tert-butoxy)-10-oxodecanoic acid | [3][4] |
| Synonyms | Decanedioic acid, mono(1,1-dimethylethyl) ester | [5] |
| CAS Number | 234081-96-0 | [1][5][6] |
| Molecular Formula | C₁₄H₂₆O₄ | [1][6] |
| Molecular Weight | 258.36 g/mol | [4] |
| Physical State | Solid | [3][4] |
| Purity (Commercial) | ≥97% | [4][5] |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Solubility | Soluble in DMSO.[2] Water solubility data not available.[7] | |
| pKa (Acid Dissociation Constant) | Data not available | |
| logP (Octanol-Water Partition Coefficient) | Data not available | |
| Storage Conditions | Room temperature (sealed, dry) or -20°C | [1][2][8] |
Experimental Protocols for Property Determination
For researchers requiring precise quantitative data for applications such as formulation, drug delivery, or kinetic studies, the following standard experimental protocols are provided for the determination of aqueous solubility and pKa.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9] It involves equilibrating an excess amount of the solid compound with a specific solvent (e.g., water, buffer) over a defined period.
Methodology:
-
Preparation : Add an excess amount of 10-(tert-Butoxy)-10-oxodecanoic acid to a vial containing a precise volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at a specific pH). The excess solid is crucial to ensure that a saturated solution is achieved.[9]
-
Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.22 µm syringe filter). Care must be taken to avoid disturbing the solid pellet or transferring any solid particles.
-
Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Analysis : Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation : Calculate the original concentration in the saturated solution, which represents the solubility of the compound under the specified conditions.
Below is a diagram illustrating the workflow for the shake-flask solubility determination method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
System Calibration : Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[12]
-
Sample Preparation : Accurately weigh a sample of 10-(tert-Butoxy)-10-oxodecanoic acid and dissolve it in a suitable solvent. For sparingly soluble compounds, a co-solvent like methanol (B129727) or DMSO may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.[11] The final concentration should be around 1-10 mM.[12]
-
Titration Setup : Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[11] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration Process : Begin stirring the solution. Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH, carbonate-free). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12]
-
Data Analysis : Continue the titration past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
pKa Calculation : The pKa is the pH at which the carboxylic acid is half-neutralized. This corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal). The pKa is the pH at exactly half of this titrant volume.[13]
The logical flow for determining pKa via potentiometric titration is visualized below.
References
- 1. 10-(tert-Butoxy)-10-oxodecanoic acid, 234081-96-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10-(tert-Butoxy)-10-oxodecanoic acid | 234081-96-0 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 10-(tert-Butoxy)-10-oxodecanoic acid - CAS:234081-96-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. 234081-96-0 | MFCD28505598 | 10-(tert-Butoxy)-10-oxodecanoic acid [aaronchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. 234081-96-0|10-(tert-Butoxy)-10-oxodecanoic acid|BLD Pharm [bldpharm.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. web.williams.edu [web.williams.edu]
